molecular formula C10H16O4 B153644 Dimethyl 1,4-cyclohexanedicarboxylate CAS No. 3399-22-2

Dimethyl 1,4-cyclohexanedicarboxylate

Cat. No.: B153644
CAS No.: 3399-22-2
M. Wt: 200.23 g/mol
InChI Key: LNGAGQAGYITKCW-UHFFFAOYSA-N
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Description

Dimethyl 1,4-cyclohexanedicarboxylate is an organic compound with the chemical formula C10H16O4. It is a colorless liquid known for its unique properties, including good solubility in organic solvents and low volatility. This compound is primarily used as an intermediate in the synthesis of various polymers, resins, and plasticizers .

Mechanism of Action

Target of Action

Dimethyl 1,4-Cyclohexanedicarboxylate (DMCD) is primarily used as a chemical intermediate in the synthesis of polyester resins, polyamides, alkyds, and plasticizers . It is also used in the preparation of stabilizers, polymers, synthetic lubricants, and hydroperoxides . The primary targets of DMCD are these chemical compounds and materials.

Mode of Action

DMCD is formed as an impurity when dimethyl terephthalate (DMT) is manufactured from biomass . The reaction of DMCD with glycols or polyols is a transesterification . Methanol, rather than water, evolves from the reaction . DMCD must be reacted in the first stage of a cook with glycols and polyols only . The first stage is processed until methanol no longer evolves, which indicates the reaction is complete .

Biochemical Pathways

The selective hydrogenation of dimethyl terephthalate (DMT) is an ideal way to prepare DMCD . This process involves the use of catalysts such as Ni/SiO2 or Ru/CN . The boosting effect of KF modification might be due to higher amounts of Ni (0) species and lower amounts of moderate acidic sites, which are beneficial for selective hydrogenation of phenyl rings over hydrogenolysis of ester groups .

Pharmacokinetics

Its physical properties such as its low melting point, cycloaliphatic nature, and the fact that it is a diester, suggest that it would have good solubility in organic solvents .

Result of Action

The result of DMCD’s action is the production of polyester resins, polyamides, alkyds, and plasticizers . These materials have applications in various industries, including automotive, industrial maintenance, transportation, and aerospace . The presence of DMCD enhances the mechanical properties of poly(trimethylene terephthalate) (PTT), such as the tensile strength and strain .

Action Environment

The action of DMCD is influenced by environmental factors such as temperature and pressure . For example, the conversion of DMT to DMCD was found to be optimal at a reaction temperature of 140 ℃ and a H2 pressure of 5.0 MPa . The presence of bio-byproducts such as DMCD enhances the mechanical properties of PTT .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dimethyl 1,4-cyclohexanedicarboxylate is typically synthesized through the catalytic hydrogenation of dimethyl terephthalate. This process involves the use of palladium on alumina catalysts, which allow the reaction to occur at significantly lower pressures . The reaction conditions include:

Industrial Production Methods: In industrial settings, the production of this compound involves continuous hydrogenation reactions. The process is optimized to maximize yield and minimize by-products, using advanced catalysts and controlled reaction conditions .

Chemical Reactions Analysis

Comparison with Similar Compounds

  • Dimethyl hexahydroterephthalate
  • 1,4-Cyclohexanedicarboxylic acid dimethyl ester
  • 1,4-Cyclohexanedimethanol

Comparison: Dimethyl 1,4-cyclohexanedicarboxylate stands out due to its unique combination of low volatility, good solubility, and stability. Unlike its analogs, it is specifically optimized for use in hydrogenation and transesterification reactions, making it a preferred choice in the synthesis of high-performance polymers and resins .

Properties

IUPAC Name

dimethyl cyclohexane-1,4-dicarboxylate
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InChI

InChI=1S/C10H16O4/c1-13-9(11)7-3-5-8(6-4-7)10(12)14-2/h7-8H,3-6H2,1-2H3
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InChI Key

LNGAGQAGYITKCW-UHFFFAOYSA-N
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Canonical SMILES

COC(=O)C1CCC(CC1)C(=O)OC
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Molecular Formula

C10H16O4
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DSSTOX Substance ID

DTXSID3026566, DTXSID1029255
Record name Dimethyl cyclohexane-1,4-dicarboxylate
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Record name Dimethyl trans-cyclohexane-1,4-dicarboxylate
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Molecular Weight

200.23 g/mol
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Physical Description

Other Solid, Liquid, Solid; [HSDB] Clear colorless liquid; mp = 24-27 deg C; [MSDSonline]
Record name 1,4-Cyclohexanedicarboxylic acid, 1,4-dimethyl ester, trans-
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Boiling Point

265 °C (mixed isomer)
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Solubility

In water, 12,000 mg/L at 25 °C, Soluble in all proportions in most organic solvents
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Density

Specific gravity: 1.102 at 35 °C/4 °C, Density: 1.095 - 1.097 g/cu cm at 30 °C
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Vapor Density

6.91 (Air = 1)
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Vapor Pressure

0.08 [mmHg], 0.00441 mm Hg at 25 °C /Extrapolated from data at higher temperatures/
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Color/Form

Partially crystalline solid, Clear colorless liquid

CAS No.

94-60-0, 3399-21-1, 3399-22-2
Record name Dimethyl 1,4-cyclohexanedicarboxylate
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Melting Point

14 °C (cis-isomer), 71 °C (trans-isomer)
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Synthesis routes and methods I

Procedure details

In a Parr reactor, a mixture of trans,trans dimethyl muconate (6.13 g, 36.0 mmol) and diglyme (120 ml, 0.30 M) is heated to 165° C. for 24 hours under ethylene pressure (pRT=259 psi (1.79 MPa)). After cooling to room temperature, the weakly yellow, clear solution is diluted using diglyme to 200 ml in a volumetric flask, transferred into a round-bottom flask equipped with a magnetic stirring bar, and catalytic palladium on carbon (Pd/C) is added (356 mg of Johnson-Matthey 5 percent Pd/C #6, 0.2 mole percent) at room temperature. The flask is equipped with a reflux condenser, fritted gas dispersion tube, and internal Temperature probe. Under N2 flow (190 ml/min) and stirring (190 rpm) the mixture is heated to reflux (Tmax,observed=169° C.) while samples were taken at appropriate intervals (i=0.0, 0.25, 0.5, 1.0, 2.0, 4.0, 8.0 h) to monitor the progress of the reactions occurring. Rapid (t≦1 h) disappearance of the dimethyl cyclohex-2-ene-1,4-dicarboxylate, □2, 2-ene is observed concurrent with some material undergoing tautomerization to its thermodynamically more stable isomer (dimethyl cyclohex-1-ene-1,4-dicarboxylate, □1, l-ene), while also the desired oxidation/dehydrogenation/aromatization product dimethyl terephthalate (DMT) and some reduced material (dimethyl cyclohexane-1,4-dicarboxylate CHa) are formed. After 8 hours reaction time, 77 percent DMT, 17 percent cyclohexane, and 5 percent tautomer are present. The graph of FIG. 2 shows the concentration of materials at various time intervals.
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Synthesis routes and methods II

Procedure details

A solution of dimethyl cyclohex-2-ene-1,4-dicarboxylate and dimethyl cyclohex-1-ene-1,4-dicarboxylate is hydrogenated under balloon pressure at room temperature over Pd/C catalyst. If methylene chloride is used as the solvent, primarily the 2-ene tautomer is reduced, whereas most of the 1-ene tautomer remains unreacted. If ethanol is used as the solvent both tautomers are reduced.
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Synthesis routes and methods III

Procedure details

A 1 L four-necked flask equipped with a stirrer, a thermometer and a water-fractionating receiver with a cooling tube was charged with 483.5 g (3.06 mol) of 3,5,5-trimethylhexanoic acid, 216 g (1.5 mol) of 1,4-cyclohexane dimethanol (produced by hydrogenating a nucleus of dimethyl terephthalate in the presence of a ruthenium-supporting molded catalyst to obtain dimethyl 1,4-cyclohexanedicarboxylate, and then hydrogenating the thus obtained dimethyl 1,4-cyclohexanedicarboxylate in the presence of a copper-chromium molded catalyst), xylene (5% by weight on the basis of a total weight of the raw materials), and tin oxide as a catalyst (0.2% by weight on the basis of a total weight of the raw materials), and the contents of the flask were gradually heated to 220° C. under a nitrogen atmosphere. Then, the contents of the flask were subjected to esterification reaction under reduced pressure for about 8 h while removing water distilled off by the water-fractionating receiver until reaching a theoretical amount (72 g) thereof. After completion of the reaction, an excess amount of the acid was removed by distillation. Next, the resultant esterification reaction product was neutralized with an aqueous sodium hydroxide solution which was used in an excess amount relative to a total acid value of the esterification reaction product, and then washed with water until reaching a neutrality, thereby obtaining a crude esterification reaction product. Further, the thus obtained crude esterification reaction product was treated with activated carbon, and then filtered to obtain 568 g of 1,4-cyclohexane dimethanol di(3,5,5-trimethylhexanoate) (Compound 4). It was confirmed that the resultant ester had a total acid value of 0.01 mg KOH/g, an iodine number of less than 0.1 I2g/100 g and a molar ratio of cis-isomer to trans-isomer of 29/71. Various properties of the thus obtained compound 4 such as coefficient of traction, kinematic viscosity, viscosity index (VI), flash point and pour point thereof, are shown in Table 1.
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Dimethyl 1,4-cyclohexanedicarboxylate
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